molecular formula C6H14OS B13487737 2-Pentanol, 4-mercapto-2-methyl- CAS No. 89529-97-5

2-Pentanol, 4-mercapto-2-methyl-

Cat. No.: B13487737
CAS No.: 89529-97-5
M. Wt: 134.24 g/mol
InChI Key: VLZUIWBCQSZQJZ-UHFFFAOYSA-N
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Description

2-Pentanol, 4-mercapto-2-methyl- is an organic compound with the molecular formula C₆H₁₄OS. It is also known by other names such as 4-mercapto-4-methylpentan-2-ol and 4-sulfanyl-4-methylpentan-2-ol . This compound is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a pentane backbone, making it a unique alcohol-thiol hybrid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 4-mercapto-2-methyl- typically involves the reaction of 2-pentanol with a thiolating agent. One common method is the addition of thiols across double bonds . The reaction conditions often require a basic environment to facilitate the nucleophilic attack of the thiol group on the carbon atom bearing the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of 2-Pentanol, 4-mercapto-2-methyl- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 4-mercapto-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Pentanol, 4-mercapto-2-methyl- involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentanol, 4-mercapto-2-methyl- is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .

Biological Activity

2-Pentanol, 4-mercapto-2-methyl- (also known as 4-mercapto-4-methyl-2-pentanol) is a sulfur-containing organic compound with significant biological relevance. This compound is characterized by its unique structure, which includes a secondary alcohol and a mercapto group. Its chemical formula is C6H14OSC_6H_{14}OS and it has been studied for its various biological activities, including potential applications in food additives and its sensory properties.

The compound can be described as follows:

PropertyValue
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
CAS Registry Number11252031
IUPAC Name4-Mercapto-4-methyl-2-pentanol

1. Antimicrobial Properties

Research indicates that compounds containing thiol groups, such as 2-pentanol, 4-mercapto-2-methyl-, exhibit antimicrobial activity. Studies have shown that thiols can disrupt bacterial membranes and inhibit growth. For instance, the compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at certain concentrations .

2. Sensory Properties

The compound has garnered attention in the food industry due to its aroma profile. It is associated with both pleasant and unpleasant odors, depending on concentration and context. The compound contributes to the characteristic flavors of certain foods and beverages, such as blackcurrants and wines . Its olfactory properties are particularly relevant in flavor chemistry, where it can enhance or detract from the overall sensory experience of food products.

Toxicity and Safety

While the biological activities are promising, toxicity assessments are critical for understanding safe usage levels. Current data indicate limited human studies on repeated exposure; however, animal studies suggest potential toxicity at high concentrations . The following table summarizes key findings from toxicity studies:

Study TypeSpeciesDose (mg/kg)Observed EffectsReference
Oral ExposureRatsNDNo significant effects observedEPA Report
Inhalation StudyRatsNDPotential respiratory irritationEPA Report

Note: ND = No Data

Case Studies

  • Food Additive Research : A study explored the use of 4-mercapto-4-methyl-2-pentanol as a food additive due to its flavor-enhancing properties. The findings indicated that at low concentrations, it improved flavor profiles without adverse effects on safety .
  • Sensory Analysis : A comprehensive analysis was conducted to assess the sensory characteristics of various stereoisomers of related compounds, including 2-pentanol derivatives. This study highlighted how different configurations impacted aroma perception in food products .

Properties

CAS No.

89529-97-5

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-methyl-4-sulfanylpentan-2-ol

InChI

InChI=1S/C6H14OS/c1-5(8)4-6(2,3)7/h5,7-8H,4H2,1-3H3

InChI Key

VLZUIWBCQSZQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)S

Origin of Product

United States

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